N-(4-fluorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
FPB is a novel chemical compound that belongs to the class of benzamide derivatives. It was first synthesized in 2014 by a team of Chinese researchers led by Prof. Xianming Deng. Since then, FPB has been extensively studied for its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of FPB is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB and STAT3 pathways. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation.
Biochemical and physiological effects:
FPB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and attenuation of inflammation. Additionally, FPB has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
FPB has several advantages for lab experiments, including its high purity and stability. However, FPB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for FPB research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in humans. Additionally, the use of FPB as a chemical tool for investigating signaling pathways and cellular processes is an area of growing interest.
In conclusion, FPB is a novel chemical compound that has shown promising therapeutic potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPB as a therapeutic agent.
Scientific Research Applications
FPB has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, FPB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In inflammation research, FPB has been found to attenuate the production of pro-inflammatory cytokines and chemokines. In neurological research, FPB has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-16-9-4-13(18(22)20-15-7-5-14(19)6-8-15)12-17(16)26(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRVCCQQVQBMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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